1-Naphthalen-2-ylmethyl-cyclopropylamine
Description
1-Naphthalen-2-ylmethyl-cyclopropylamine is a cyclopropylamine derivative featuring a naphthalene moiety at the 2-position of a methyl group attached to the cyclopropane ring. Its structural uniqueness lies in the juxtaposition of the rigid cyclopropane ring and the planar naphthalene system, which may enhance interactions with biological targets or materials matrices.
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(naphthalen-2-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C14H15N/c15-14(7-8-14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9H,7-8,10,15H2 |
InChI Key |
ATNLHYKLMMPXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 1-Naphthalen-2-ylmethyl-cyclopropylamine with structurally or functionally related cyclopropylamine derivatives, focusing on molecular geometry, reactivity, and physicochemical properties.
Structural Comparisons
Key structural differences arise from substituent variations on the cyclopropane ring and aromatic systems. Below is a comparative analysis based on crystallographic and synthetic
Notes:
- Bond angles in cyclopropane derivatives are typically constrained to ~60°, contributing to high ring strain and reactivity .
Reactivity and Stability
Cyclopropylamine derivatives exhibit distinct reactivity patterns due to ring strain and amine functionality:
Mechanistic Insights:
- The naphthalene group in this compound may stabilize transition states during bond cleavage via resonance, as seen in related aminocyclopropane systems .
- o-Tolyl derivatives (e.g., 1-Cyclopropyl-2-(2-methylphenyl)ethanamine) show slower degradation kinetics due to steric protection of the cyclopropane ring .
Physicochemical Properties
Comparative data on solubility, purity, and safety:
Safety Notes:
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